molecular formula C16H15N3O2 B2508429 N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide CAS No. 1385450-67-8

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide

Cat. No.: B2508429
CAS No.: 1385450-67-8
M. Wt: 281.315
InChI Key: OEEDQBAUUOTTJW-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and neuroscience research. Compounds featuring a benzamide core, similar to ampakines, are known to function as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major mediator of fast excitatory synaptic transmission in the central nervous system . Such modulators enhance glutamatergic tone without direct receptor overactivation and have been investigated for their potential to facilitate synaptic plasticity, which underlies learning and memory processes . The structural motif of the 6-methylpyridin-3-yl group, a common heterocyclic scaffold in pharmaceutical agents, may contribute to the molecule's binding affinity and bioavailability. Research into related structures suggests potential applications in exploring treatments for cognitive deficits associated with conditions such as Alzheimer's disease, schizophrenia, and other neurodegenerative disorders . This reagent provides a valuable tool for researchers designing and synthesizing novel compounds to study AMPA receptor pharmacology and to develop potential cognitive enhancers.

Properties

IUPAC Name

N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12-5-6-15(10-19-12)21-11-13-3-2-4-14(9-13)16(20)18-8-7-17/h2-6,9-10H,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEDQBAUUOTTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Cyanomethyl Group: This step might involve the use of cyanomethylating agents such as cyanomethyl chloride.

    Attachment of the Pyridinyl Group: This can be done through nucleophilic substitution reactions where the pyridinyl group is introduced to the benzamide core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzamide core and the pyridinyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

    Oxidation: Products might include carboxylic acids or ketones.

    Reduction: Products could include primary amines.

    Substitution: Products would vary widely depending on the substituents introduced.

Scientific Research Applications

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The cyanomethyl group in the target compound contrasts with the ethyl group in N-ethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide. Cyanomethyl’s electron-withdrawing nature may reduce metabolic oxidation compared to ethyl, enhancing stability . The pyridinyloxymethyl substituent differs from thiourea-linked pyridines (e.g., in ). Thiourea groups facilitate metal coordination, suggesting divergent applications (e.g., catalysis vs. receptor binding) .

Pharmacological Relevance :

  • Compared to sigma receptor-targeting benzamides like [125I]PIMBA, the target compound lacks radioiodination and piperidinyl groups critical for high-affinity sigma-1 binding. However, its pyridine moiety could support interactions with other receptors .
  • Antioxidant benzamides in rely on hydroxyl/methoxy groups, absent in the target compound, indicating distinct mechanisms of action .

Physicochemical Properties: The hydrochloride salt form of N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide () likely offers superior aqueous solubility compared to the neutral target compound, impacting bioavailability . N-ethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide’s high LogP (2.78) suggests greater lipophilicity than the target compound, which may influence membrane permeability .

Biological Activity

Overview

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide (CAS Number: 1385450-67-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with a cyanomethyl group and a 6-methylpyridin-3-yloxymethyl substituent, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₂
Molecular Weight281.31 g/mol
CAS Number1385450-67-8

The specific mechanism of action of this compound is not fully elucidated, but it is hypothesized to interact with biological targets such as enzymes or receptors. The presence of the cyanomethyl group may enhance binding affinity to certain proteins, while the pyridine moiety could facilitate interactions with biological pathways involved in various diseases.

Potential Applications

  • Medicinal Chemistry : The compound may serve as a lead structure for developing new therapeutics, particularly in targeting neuropsychiatric disorders.
  • Biochemical Assays : It could be utilized as a ligand in biochemical assays to study specific pathways or enzyme activities.

Case Studies and Research Findings

  • Neuroleptic Activity : Related compounds in the benzamide class have shown significant neuroleptic activity. For instance, studies on benzamides indicate that structural modifications can lead to enhanced pharmacological properties, suggesting that this compound might exhibit similar effects .
  • Inhibitory Effects : Research on similar compounds has demonstrated their potential as inhibitors of key enzymes involved in metabolic pathways. For example, benzamides have been studied for their ability to inhibit farnesyltransferase, which is crucial for protein modification . This suggests a possible avenue for investigating the inhibitory effects of this compound on similar targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure TypeNotable Activity
BenzamideBasic structureNeuroleptic activity
N-(Cyanomethyl)benzamideModified benzamidePotential enzyme inhibition
3-[(6-Methylpyridin-3-yl)oxymethyl]benzamidePyridine derivativeAnticancer properties

Q & A

Basic: What are the established synthetic routes for N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide, and what reaction conditions are critical for high yield?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce the pyridinyloxymethyl group (e.g., using 6-methylpyridin-3-ylmethanol as a nucleophile) .
  • Condensation reactions with cyanoacetamide derivatives, employing condensing agents like EDC/HOBt in dichloromethane or ethanol .
  • Purification via chromatography or recrystallization to isolate the product from by-products .
    Critical factors include:
  • Solvent choice (e.g., dichloromethane for solubility) and catalysts (e.g., palladium or lutidine for coupling efficiency) .
  • Temperature control during condensation to prevent decomposition .

Basic: Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amide bond formation .
  • High-Performance Liquid Chromatography (HPLC) for purity assessment, using reverse-phase columns and UV detection .
  • Mass spectrometry (MS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Basic: What initial biological screening assays are recommended to evaluate the compound’s potential therapeutic activity?

Answer:
Standard assays include:

  • Enzyme inhibition studies (e.g., kinase or protease assays) using fluorescence-based or radiometric methods to determine IC₅₀ values .
  • Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) to assess antiproliferative effects .
  • Binding affinity assays (e.g., surface plasmon resonance) for target validation .

Advanced: How can researchers optimize the condensation step to improve the yield of this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Testing bases like triethylamine or DMAP to enhance reaction kinetics .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve reagent solubility .
  • Stoichiometric adjustments : Ensuring excess cyanoacetamide (1.2–1.5 eq.) to drive the reaction to completion .
  • In-line monitoring : Using FTIR or LC-MS to track intermediate formation and adjust conditions in real time .

Advanced: How should researchers resolve discrepancies in reported enzyme inhibition data (e.g., varying IC₅₀ values across studies)?

Answer:
Potential approaches:

  • Standardize assay conditions : Control pH, temperature, and ATP concentrations (for kinase assays) to minimize variability .
  • Validate target engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in physiological environments .
  • Evaluate metabolic stability : Poor cellular uptake or rapid metabolism (e.g., via CYP450 enzymes) may explain in vitro-in vivo disparities .

Advanced: What computational methods are suitable for predicting the interaction of this compound with biological targets?

Answer:
Recommended methodologies:

  • Molecular docking (e.g., AutoDock Vina) to model binding poses with kinase active sites .
  • Molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-target complexes over time .
  • QSAR modeling to correlate structural features (e.g., electron-withdrawing groups) with activity .

Advanced: How can researchers identify and mitigate by-products formed during the synthesis of this compound?

Answer:

  • By-product identification : Use LC-MS/MS to detect impurities; common by-products include unreacted intermediates or hydrolysis derivatives .
  • Mitigation strategies :
    • Add scavengers (e.g., molecular sieves) to absorb water in condensation steps .
    • Optimize reaction time to prevent over-oxidation or degradation .

Advanced: What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced potency?

Answer:
Key SAR considerations:

  • Pyridinyl group modifications : Introducing electron-donating groups (e.g., methyl) enhances target affinity .
  • Cyanomethyl substitution : Replacing with bulkier groups (e.g., trifluoromethyl) may improve metabolic stability .
  • Benzamide ring halogenation : Chlorine or fluorine atoms at specific positions can increase lipophilicity and membrane permeability .

Advanced: What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound for preclinical development?

Answer:
Critical parameters include:

  • Oral bioavailability : Assessed via rat pharmacokinetic studies using LC-MS/MS quantification .
  • Half-life (t₁/₂) : Prolonged exposure may require formulation optimization (e.g., nanoemulsions) .
  • Tissue distribution : Gamma-scintigraphy or whole-body autoradiography to monitor uptake in target organs .

Advanced: How can researchers validate the hypothesized mechanism of action (e.g., apoptosis induction) for this compound?

Answer:
Validation methods:

  • Flow cytometry : Measure Annexin V/PI staining to quantify apoptotic cells .
  • Western blotting : Assess cleavage of caspases (e.g., caspase-3) and Bcl-2 family proteins .
  • CRISPR knockout models : Eliminate suspected targets (e.g., BAX/BAK) to confirm pathway dependency .

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